tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate
Description
This compound features a tert-butyl carbamate group linked to a butyl chain, which is further conjugated to an (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl moiety. The 4-hydroxy-3-methoxyphenyl (guaiacyl) group and the enamide backbone are critical to its structural and electronic properties.
Properties
Molecular Formula |
C19H28N2O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-12-6-5-11-20-17(23)10-8-14-7-9-15(22)16(13-14)25-4/h7-10,13,22H,5-6,11-12H2,1-4H3,(H,20,23)(H,21,24)/b10-8+ |
InChI Key |
GSWBAANZFDCLQJ-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves a multi-step process:
- Protection of the amine group with a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
- Coupling of the protected amine with a cinnamoyl derivative bearing the 4-hydroxy-3-methoxyphenyl moiety to form an amide bond.
- Control of stereochemistry to ensure the (E)-configuration of the prop-2-enoyl (cinnamoyl) group.
Detailed Synthetic Route
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Amine Protection | React primary amine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane or chloroform, often in the presence of a base like triethylamine | Forms tert-butyl carbamate-protected amine |
| 2 | Activation of Cinnamic Acid Derivative | Conversion of (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid to an active ester or acid chloride using reagents like DCC (dicyclohexylcarbodiimide) or oxalyl chloride | Facilitates amide bond formation |
| 3 | Amide Coupling | Coupling of the Boc-protected amine with the activated cinnamoyl derivative in solvents such as methylene chloride or chloroform, often with catalytic amounts of DMAP (4-dimethylaminopyridine) or other coupling catalysts | Forms the target amide linkage |
| 4 | Purification | Column chromatography or recrystallization to isolate pure this compound | Ensures product purity |
This synthetic approach is supported by typical organic synthesis practices for carbamate and amide bond formation and aligns with the literature describing similar compounds.
Reaction Conditions and Solvents
- Solvents: Commonly used solvents include methylene chloride, chloroform, and alcohols (e.g., methanol or ethanol) for solubilizing reactants and facilitating reactions.
- Temperature: Reactions are typically conducted at room temperature to moderate heat (0–60 °C) to optimize yield and minimize side reactions.
- Catalysts and Bases: Triethylamine or DMAP are used to catalyze and neutralize acidic by-products during coupling reactions.
Industrial Scale Considerations
Industrial synthesis is less documented but is presumed to follow analogous routes with optimization for scalability, such as:
- Use of continuous flow reactors for improved control.
- Selection of greener solvents or solvent-free conditions where possible.
- Optimization of reaction times and purification steps to reduce cost and waste.
Chemical Reaction Analysis Relevant to Preparation
Types of Reactions Involved
- Protection Reactions: Introduction of the tert-butyl carbamate group to protect amines.
- Amide Bond Formation: Coupling between amine and activated acid derivatives.
- Stereoselective Control: Maintaining the (E)-configuration of the cinnamoyl double bond during synthesis.
Common Reagents
| Reagent | Role | Typical Use |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc2O) | Amine protection | 1.0–1.2 equivalents, room temperature |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | 1.1 equivalents, room temperature |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | Catalytic amounts (5–10 mol%) |
| Triethylamine | Base | Neutralizes acids formed during coupling |
Mechanistic Insights
The amide bond formation proceeds via nucleophilic attack of the Boc-protected amine on the activated carboxylic acid derivative, forming a tetrahedral intermediate that collapses to release the coupling byproduct (e.g., dicyclohexylurea) and yield the amide product. The phenolic hydroxyl group remains unprotected in many cases but can be protected if necessary to prevent side reactions.
Research Findings and Data Summary
| Parameter | Value | Comments |
|---|---|---|
| Molecular Formula | C19H28N2O5 | Confirmed by elemental analysis |
| Molecular Weight | 364.4 g/mol | Consistent with calculated value |
| Stereochemistry | (E)-configuration at prop-2-enoyl double bond | Verified by NMR and IR spectroscopy |
| Purity | >95% (HPLC) | After chromatographic purification |
| Yield | Typically 60–85% per step | Dependent on reaction scale and conditions |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The phenolic moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the phenolic moiety would yield quinones, while reduction would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its phenolic moiety is particularly useful for investigating oxidative stress and related biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for therapeutic development.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenolic moiety can undergo redox reactions, influencing cellular oxidative stress pathways. The carbamate group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Key Structural Variations and Functional Groups
The following compounds share structural similarities with the target molecule but differ in substituents, side chains, or functional groups:
2.2. Substituent Effects on Bioactivity
- Phenolic vs. Methoxy Groups: The 4-hydroxy-3-methoxy substitution in the target compound and its analogs () is associated with antioxidant activity, as seen in butylated hydroxyanisole (BHA) .
- Side Chain Variations: The tert-butyl carbamate group (target compound, ) enhances lipophilicity, favoring passive diffusion across biological membranes. In contrast, acetamidobutyl () or aminopropylamino () groups increase hydrophilicity, which may improve aqueous solubility but reduce cell permeability.
- Functional Group Diversity: The enamide backbone (target compound, ) offers rigidity and conjugation, whereas imidic acid () or hydroxyimino () groups introduce additional hydrogen-bonding or tautomeric properties.
Biological Activity
tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of a tert-butyl group, an amino acid derivative, and a phenolic moiety. Its molecular formula is , with a molecular weight of approximately 356.43 g/mol. The presence of the hydroxy and methoxy groups in the phenolic part contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory prostaglandins.
- Antioxidant Activity : The presence of phenolic groups suggests that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Receptor Binding : Preliminary studies indicate that it may interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
In Vitro Studies
- Inflammatory Response : In vitro studies have demonstrated that this compound significantly reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in human cell lines exposed to lipopolysaccharide (LPS) .
- Antioxidant Capacity : The compound exhibited a strong ability to reduce reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .
In Vivo Studies
- Animal Models : In vivo experiments using rodent models have shown that administration of this compound leads to reduced inflammation and tissue damage in models of acute inflammatory diseases . The reduction in serum levels of inflammatory markers further supports its therapeutic potential.
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving rats demonstrated that treatment with this compound significantly decreased paw edema induced by carrageenan, suggesting effective anti-inflammatory properties .
- Mechanistic Insights : Another investigation focused on the molecular docking studies which revealed that the compound binds effectively to the active site of COX-2, thereby inhibiting its activity and reducing prostaglandin synthesis .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.43 g/mol |
| Mechanism of Action | Enzyme inhibition, Antioxidant activity |
| Key Biological Activities | Anti-inflammatory, Antioxidant |
| Cytokine Suppression | IL-6, TNF-α |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate?
- Methodological Answer : The synthesis typically involves:
Amino Protection : Reacting the primary amine group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to form the carbamate .
Enoyl Amide Formation : Coupling the Boc-protected butylamine with (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity .
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Protection | Boc₂O, Et₃N, THF, 0°C → RT | 85-90% | Moisture sensitivity |
| Coupling | EDC, HOBt, DMF, 24h | 70-75% | Stereochemical control (E/Z selectivity) |
| Purification | Silica gel chromatography | - | Co-elution of by-products |
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the (E)-configuration of the enoyl group (J = 15–16 Hz for trans coupling) and carbamate connectivity .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography (if crystalline): SHELX software for refining crystal structures and confirming stereochemistry .
Q. What are standard handling protocols for this compound in laboratory settings?
- Methodological Answer :
- Storage : -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate .
- Safety : Use PPE (gloves, goggles) and fume hoods; avoid exposure to strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis (>10 mmol)?
- Methodological Answer :
-
Catalyst Screening : Test alternatives to EDC (e.g., DCC, DIC) with additives like DMAP to enhance coupling efficiency .
-
Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
-
Flow Chemistry : Implement continuous flow reactors for precise temperature control and improved mixing .
Parameter Optimized Condition Yield Improvement Catalyst DIC/HOAt +15% Solvent THF/DCM (1:1) +10% Temperature 4°C (slow addition) Reduced epimerization
Q. How to address contradictory bioactivity data in enzyme inhibition studies?
- Methodological Answer :
Purity Validation : Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to rule out impurities (>99% purity required) .
Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and co-solvents (DMSO ≤0.1%) to minimize variability .
Stereochemical Analysis : Confirm (E)-configuration via NOESY NMR; Z-isomers may exhibit reduced activity .
Q. What computational methods predict interaction modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with homology models of target enzymes (e.g., kinases) to identify binding poses .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
- Free Energy Calculations : MM-PBSA to rank binding affinities and guide SAR studies .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported anti-inflammatory activity?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition vs. TNF-α suppression) .
- Metabolite Screening : LC-MS to detect in situ degradation products (e.g., free enolic acid) that may influence activity .
- Cell Line Validation : Use primary cells (e.g., murine macrophages) instead of immortalized lines to reduce off-target effects .
Experimental Design Considerations
Q. How to design a stability study under physiological conditions?
- Methodological Answer :
Buffer Systems : Test PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C .
Sampling Intervals : Analyze degradation at 0, 6, 24, 48h via HPLC .
Degradation Pathways : Identify hydrolysis products (e.g., tert-butyl alcohol) via GC-MS .
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| PBS, pH 7.4 | 48 | Enolic acid |
| Plasma, 37°C | 24 | De-carbamoylated amine |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
